![molecular formula C9H9BO5 B13979290 (1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is a derivative of benzo[c][1,2]oxaborole, which is known for its strong Lewis acidic center due to the presence of boron. The compound’s structure includes a cyclic hemiester moiety combined with a free hydroxyl group, making it more acidic than arylboronic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process. The reaction is carried out under controlled temperatures to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenediol and carboxylate.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives of benzenediol and carboxylate compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid has several scientific research applications:
Industry: Its strong Lewis acidic center makes it useful in various industrial catalytic processes.
Mecanismo De Acción
The mechanism of action of 2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid involves the inhibition of leucyl-tRNA synthetase (LeuRS) via the oxaborole tRNA-trapping (OBORT) mechanism . The boron atom in the compound bonds to the cis-diols of the 3’-terminal adenosine nucleotide Ade76 of tRNA Leu, effectively trapping the tRNA and inhibiting protein synthesis in mycobacteria .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid
- N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides
Uniqueness
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid is unique due to its specific structure that combines a cyclic hemiester moiety with a free hydroxyl group, making it more acidic than other arylboronic acids. This unique structure contributes to its strong Lewis acidic properties and its potential as a selective inhibitor of mycobacterial leucyl-tRNA synthetase .
Propiedades
Fórmula molecular |
C9H9BO5 |
|---|---|
Peso molecular |
207.98 g/mol |
Nombre IUPAC |
2-(1,6-dihydroxy-3H-2,1-benzoxaborol-3-yl)acetic acid |
InChI |
InChI=1S/C9H9BO5/c11-5-1-2-6-7(3-5)10(14)15-8(6)4-9(12)13/h1-3,8,11,14H,4H2,(H,12,13) |
Clave InChI |
YDZKCKRDYKEGRP-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=CC(=C2)O)C(O1)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


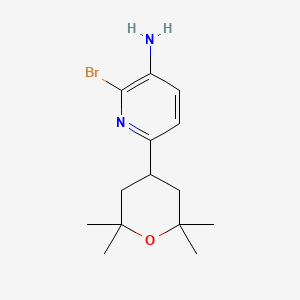
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)
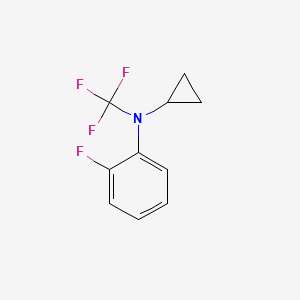

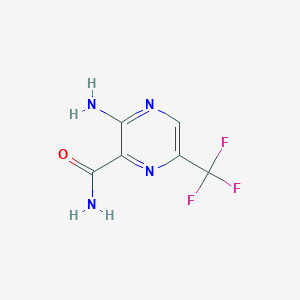
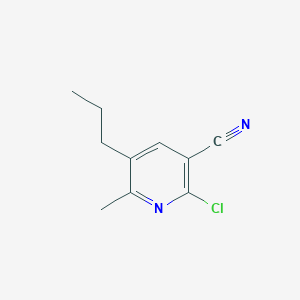

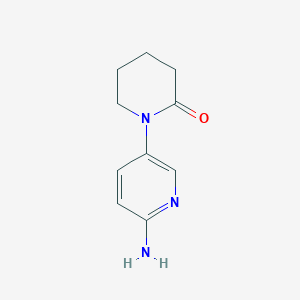
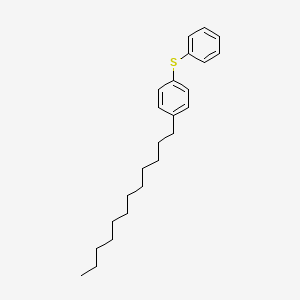
![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
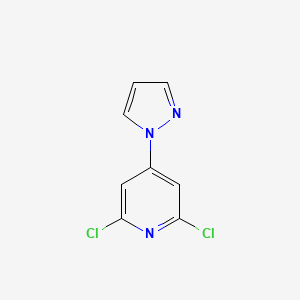
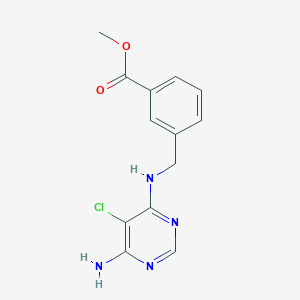
![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)

